2-(Benzylamino)-N-cyclopropylbenzamide

Description

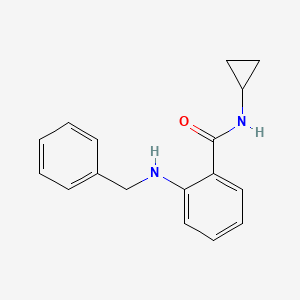

2-(Benzylamino)-N-cyclopropylbenzamide is a benzamide derivative characterized by a benzylamino group at the 2-position of the benzene ring and an N-cyclopropyl substituent on the amide nitrogen.

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

2-(benzylamino)-N-cyclopropylbenzamide |

InChI |

InChI=1S/C17H18N2O/c20-17(19-14-10-11-14)15-8-4-5-9-16(15)18-12-13-6-2-1-3-7-13/h1-9,14,18H,10-12H2,(H,19,20) |

InChI Key |

IDTMNAYJFOONMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-cyclopropylbenzamide typically involves the reaction of benzylamine with N-cyclopropylbenzamide. The reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-cyclopropylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The benzylamino group can be oxidized to form corresponding benzylamine oxides.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Benzylamine oxides.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of diseases such as Alzheimer’s and diabetes

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain . This can have therapeutic implications for diseases such as Alzheimer’s.

Comparison with Similar Compounds

Core Structural Variations

The benzamide scaffold is versatile, with substituents dictating physicochemical properties and applications. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

- Directing Groups: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal-catalyzed C–H activation , whereas the benzylamino group in the target compound may favor alternative binding modes.

- Electron-Withdrawing Effects: Chloro and sulfonamide groups in enhance electrophilicity, contrasting with the electron-donating benzylamino group in the target compound.

Research Findings and Trends

Substituent-Driven Reactivity: Electron-donating groups (e.g., benzylamino) enhance nucleophilicity, whereas electron-withdrawing groups (e.g., sulfonamide) favor electrophilic aromatic substitution .

Steric Effects : Cyclopropyl’s compact structure minimizes steric hindrance compared to bulkier substituents, enabling broader substrate compatibility in catalysis .

Biological Activity

2-(Benzylamino)-N-cyclopropylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzylamino group and a cyclopropyl moiety attached to a benzamide backbone. Its structure can be represented as follows:

This configuration is significant for its interaction with biological targets, particularly in the modulation of receptor activities.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Analgesic Activity : The compound has been shown to act on N-type calcium channels, similar to other known analgesics like gabapentin and ziconotide. It selectively inhibits these channels, which play a crucial role in pain transmission pathways .

- Anti-inflammatory Properties : Studies suggest that the compound may reduce inflammation through modulation of cytokine release and inhibition of pro-inflammatory pathways .

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects against neuronal damage, possibly linked to its ability to modulate calcium influx in neurons .

The mechanisms by which this compound exerts its effects are primarily through:

- Calcium Channel Modulation : The compound acts as a selective blocker of N-type calcium channels, which are implicated in various pain and inflammatory conditions. This action reduces the release of neurotransmitters involved in pain signaling .

- Receptor Interaction : The benzylamino group enhances binding affinity to specific receptors, potentially increasing the compound's efficacy in therapeutic applications .

Study 1: Analgesic Efficacy

In a controlled study involving animal models, this compound was administered to evaluate its analgesic properties. The results demonstrated a significant reduction in pain response compared to control groups treated with saline. The study highlighted the compound's potential as an alternative analgesic agent for chronic pain management .

Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory effects of the compound in a mouse model of induced inflammation. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) and reduced edema. These findings support its application in inflammatory diseases .

Data Summary

Q & A

Q. Q1. What are the recommended synthetic methodologies for 2-(Benzylamino)-N-cyclopropylbenzamide, and how can reaction conditions be optimized?

A1. The synthesis typically involves coupling substituted benzoic acids with cyclopropane-containing amines. A validated protocol (Scheme 1, ) uses:

- Step 1 : Coupling of benzoic acid derivatives with ethyl glycinates using EDC/HOBt in dimethylformamide (DMF).

- Step 2 : Hydrolysis of the ester intermediate with LiOH in ethanol (5–10°C).

- Step 3 : Reaction with benzylamines in dichloromethane (DCM) using HATU at 0°C, yielding the final product in >85% purity.

Optimization Tips : - Monitor reaction progress via TLC or HPLC to adjust stoichiometry.

- Low temperatures (0–5°C) minimize side reactions during amide bond formation.

Q. Q2. How should researchers characterize the compound’s purity and structural integrity?

A2. Use a multi-analytical approach:

- HPLC/GC-MS : Quantify purity (>95% recommended for in vitro assays).

- NMR (1H/13C): Confirm benzylamino and cyclopropane motifs (e.g., δ 1.0–1.5 ppm for cyclopropane protons) .

- FT-IR : Verify amide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Elemental Analysis : Validate molecular formula (e.g., C₁₇H₁₇N₂O).

Q. Q3. What safety protocols are critical when handling this compound?

A3. Adhere to:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile solvents (DMF, DCM).

- Waste Disposal : Segregate organic waste and collaborate with certified biohazard disposal services to prevent environmental contamination .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

A4. Follow this framework:

- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing/donating groups) and cyclopropane substituents (Table 1, ).

- In Vitro Assays : Test against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituents with IC₅₀ values.

- Computational Modeling : Use QSAR tools to predict binding affinities based on Hammett constants or logP values .

Q. Q5. How can molecular docking studies resolve contradictions in observed vs. predicted binding affinities?

A5. Apply the Glide XP scoring function (Schrödinger Suite):

- Hydrophobic Enclosure : Prioritize ligands with lipophilic groups enclosed by protein residues (e.g., cyclopropane’s rigid structure fitting into hydrophobic pockets) .

- Water Desolvation Penalty : Adjust docking scores for displaced water molecules in the binding site.

- Validation : Cross-check docking poses with mutagenesis data or crystallographic structures (if available).

Q. Q6. What strategies validate the compound’s role as a biochemical probe in enzyme inhibition studies?

A6. Use orthogonal assays:

- Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without the inhibitor.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts.

- Off-Target Screening : Test against related enzymes (e.g., PDEs, kinases) to rule out non-specific effects .

Q. Q7. How can researchers address discrepancies in solubility data across different solvent systems?

A7. Systematically evaluate:

- Solvent Polarity : Test solubility in DMSO (polar aprotic) vs. ethanol (polar protic).

- pH-Dependent Solubility : Measure solubility in buffers (pH 2–9) to mimic physiological conditions.

- Co-Solvency Approaches : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .

Methodological Challenges and Solutions

Q. Q8. How should researchers optimize reaction yields when scaling up synthesis?

A8. Implement DoE (Design of Experiments) :

- Variables : Temperature, solvent volume, catalyst loading.

- Response Surface Models : Identify optimal conditions (e.g., 0.5 eq HATU, 2:1 DCM:DMF ratio).

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. Q9. What analytical techniques resolve spectral overlaps in NMR characterization?

A9. Combine:

Q. Q10. How can researchers validate computational predictions of metabolic stability?

A10. Use in vitro microsomal assays :

- Human Liver Microsomes (HLM) : Incubate the compound with NADPH and measure parent compound depletion (t₁/₂).

- LC-MS/MS : Identify major metabolites (e.g., hydroxylation at benzyl or cyclopropane positions).

- CYP Inhibition Assays : Test against CYP3A4/2D6 to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.